molecular formula C7H15N3O B11919766 9-Oxa-1,3,5-triazaspiro[5.5]undecane CAS No. 353799-74-3

9-Oxa-1,3,5-triazaspiro[5.5]undecane

Cat. No.: B11919766
CAS No.: 353799-74-3
M. Wt: 157.21 g/mol
InChI Key: DVEJOJXXVYMLEQ-UHFFFAOYSA-N
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Description

9-Oxa-1,3,5-triazaspiro[5.5]undecane is a heterocyclic spirocyclic compound characterized by a central spiro carbon connecting two fused rings: one six-membered oxygen-containing ring (oxa) and another six-membered triaza ring (three nitrogen atoms). This unique structure imparts rigidity and electronic diversity, making it valuable in medicinal chemistry, particularly for targeting chemokine receptors and central nervous system (CNS) pathways . Its derivatives have shown promise in treating inflammatory diseases, autoimmune disorders, and neuropathic pain due to their ability to modulate receptor interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

353799-74-3

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

9-oxa-1,3,5-triazaspiro[5.5]undecane

InChI

InChI=1S/C7H15N3O/c1-3-11-4-2-7(1)9-5-8-6-10-7/h8-10H,1-6H2

InChI Key

DVEJOJXXVYMLEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12NCNCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1,3,5-triazaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-1,3,5-triazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the spirocyclic framework.

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic framework that includes three nitrogen atoms and one oxygen atom integrated into its structure. This specific arrangement contributes to its reactivity and biological activity. The molecular formula can be represented as CnHmN3OC_nH_mN_3O, where nn and mm denote the number of carbon and hydrogen atoms, respectively.

Medicinal Chemistry

9-Oxa-1,3,5-triazaspiro[5.5]undecane has been studied for its potential as a therapeutic agent in various diseases:

  • Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit the JAK2/STAT3 signaling pathway, which is crucial in cancer progression. This inhibition leads to reduced cell viability and proliferation in breast cancer and hepatocellular carcinoma cells .
  • Obesity Treatment : The compound has been linked to the regulation of glucocorticoid hormones and the inhibition of key enzymes involved in fat metabolism. Specifically, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is associated with obesity management .

Inhibition of Tumor Cell Migration

Recent studies have demonstrated that this compound derivatives can inhibit migration and invasion in prostate cancer cells (PC3 cell line). The mechanism involves the modulation of FAK/Src signaling pathways and decreased secretion of matrix metalloproteinase-9 (MMP-9), which is critical for tumor metastasis .

Antimicrobial Properties

The compound has shown promise as an inhibitor of Mycobacterium tuberculosis by targeting the MmpL3 protein, essential for bacterial survival. This property highlights its potential use in developing new antimicrobial therapies .

Case Studies

Study Application Findings
Sulaiman et al., 2023Cancer TreatmentInhibition of STAT3 pathway leading to reduced viability in breast cancer cells .
PMC7088121Obesity ManagementInhibition of 11β-HSD1 linked to reduced fat accumulation .
PMC10254162Tumor Cell MigrationSignificant reduction in PC3 cell migration via FAK/Src pathway modulation .

Mechanism of Action

The mechanism of action of 9-Oxa-1,3,5-triazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function and potentially leading to the bacterium’s death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 9-Oxa-1,3,5-triazaspiro[5.5]undecane with analogous spirocyclic compounds, focusing on structural variations, synthesis, and applications.

Heteroatom Composition and Positional Isomerism

Table 1: Key Structural Differences in Spiro[5.5]undecane Derivatives

Compound Name Heteroatoms (Positions) Key Substituents/Features Applications/Activities References
This compound 1 O (position 9), 3 N (1,3,5) Rigid triaza-oxa scaffold Chemokine receptor antagonism, anti-inflammatory
1,5-Dioxa-9-azaspiro[5.5]undecane 2 O (1,5), 1 N (9) High sigma receptor (S2R) affinity CNS-targeted therapies
1-Oxa-9-azaspiro[5.5]undecane 1 O (1), 1 N (9) MmpL3 protein inhibition Antituberculosis agents
2,4,8,10-Tetraoxaspiro[5.5]undecane 4 O (2,4,8,10) Synthesized from pentaerythritol/ketones Conformational analysis, stereochemistry
3-Oxa-9-azaspiro[5.5]undecane 1 O (3), 1 N (9) Stable spirocyclic backbone Material science, drug intermediates

Key Observations :

  • Nitrogen vs. For example, this compound’s three nitrogens contribute to its chemokine receptor antagonism, whereas 1,5-dioxa-9-azaspiro[5.5]undecane prioritizes sigma receptor binding due to its mixed heteroatom profile .
  • Oxygen-Rich Derivatives : Compounds like 2,4,8,10-tetraoxaspiro[5.5]undecane exhibit conformational flexibility, enabling studies on axial chirality and enantiomerism .

Pharmacological Activities :

  • Chemokine Receptor Antagonism : 9-Oxa-1,3,5-triazaspiro derivatives inhibit chemokine interactions, showing efficacy in asthma, arthritis, and autoimmune diseases .
  • Neuroprotection : 2-Oxa-spiro[5.5]undecane derivatives (e.g., compound 520) demonstrate neurotrophic activity, validated via MTT assays .
  • Antituberculosis Activity : 1-Oxa-9-azaspiro derivatives target the MmpL3 protein in M. tuberculosis, highlighting the role of nitrogen positioning in microbial inhibition .

Industrial Uses :

  • Flame Retardants : Phosphorus-containing analogs (e.g., diphosphaspiro derivatives) leverage heteroatom electronegativity for flame-retardant applications .
  • Material Science : 3-Oxa-9-azaspiro compounds are used in polymer adhesives due to their rigid, stable backbones .

Biological Activity

9-Oxa-1,3,5-triazaspiro[5.5]undecane (CAS No. 353799-74-3) is a spirocyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound's molecular formula is C7H15N3OC_7H_{15}N_3O with a molecular weight of 157.21 g/mol. Its structural characteristics contribute to its biological interactions.

PropertyValue
CAS No.353799-74-3
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
IUPAC NameThis compound
InChI KeyDVEJOJXXVYMLEQ-UHFFFAOYSA-N

This compound has been identified as a potent inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacterium's survival. This interaction suggests its potential as an anti-tuberculosis agent, particularly against multi-drug resistant strains .

Inhibition of Dihydrofolate Reductase (DHFR)

Research has shown that derivatives of this compound can selectively inhibit the DHFR enzyme in M. tuberculosis, demonstrating significant antimycobacterial activity with minimal cytotoxicity . The minimum inhibitory concentration (MIC) values reported are as low as 0.01 μM for effective strains.

Antimycobacterial Activity

The compound's ability to inhibit M. tuberculosis makes it a candidate for developing new therapies against tuberculosis (TB). Studies have demonstrated that it exhibits low hemolytic activity and favorable pharmacokinetic properties, indicating its potential for further development in clinical settings .

Anticancer Potential

Preliminary studies indicate that similar compounds within the triazaspiro family exhibit anticancer properties by inhibiting cell migration and invasion in various cancer cell lines. For instance, research on related structures has shown effectiveness in reducing tumor cell migration through modulation of signaling pathways like FAK/Src .

Comparative Studies

This compound is often compared with other spirocyclic compounds to evaluate its unique properties:

CompoundBiological Activity
1,4,9-Triazaspiro[5.5]undecan-2-oneInhibitory activity against METTL3
3,9-Diazaspiro[5.5]undecaneGABA receptor antagonism
2,4-Diamino-1-phenyl-1,3,5-triazaspiro[5.5]undeca-2,4-dienesSelective DHFR inhibitors with low cytotoxicity

Case Studies

  • Inhibition of MmpL3 : A study highlighted the effectiveness of this compound in inhibiting MmpL3, showcasing its potential as a new anti-TB drug candidate .
  • Antimycobacterial Screening : Another investigation focused on derivatives that showed promising results against resistant strains of TB with low toxicity profiles .

Q & A

Basic: What are the common synthetic routes for 9-Oxa-1,3,5-triazaspiro[5.5]undecane derivatives?

Methodological Answer:
A widely used approach involves multi-step condensation reactions. For example, 3-(4-Amino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-2-ylamino)benzoic acid can be synthesized via hydrolysis of an ester intermediate under alkaline conditions (e.g., NaOH in MeOH at 30°C), followed by acidification and purification via reverse-phase chromatography . Another route employs cyclohexanone and cyanoguanidine in ethanol under reflux to form spirocyclic intermediates, achieving yields up to 25% . Key characterization methods include 1^1H NMR (e.g., δ 1.37–1.70 for cyclohexane protons) and mass spectrometry (e.g., [M + H]+^+ = 302.30) .

Advanced: How can reaction conditions be optimized to improve yields of spirocyclic derivatives?

Methodological Answer:
Optimization requires balancing solvent polarity, temperature, and stoichiometry. For instance, using EtOH as a solvent with concentrated HCl during reflux (as in ) improved yields compared to MeOH-based hydrolysis (13% in ). Temperature control (e.g., 30°C vs. reflux) and reagent ratios (e.g., cyanoguanidine:amine = 1.1:1) also play critical roles. Contradictions in yields (13% vs. 25%) may arise from side reactions or purification efficiency, necessitating iterative adjustments via DoE (Design of Experiments) .

Basic: What techniques are used to characterize this compound derivatives?

Methodological Answer:
Structural elucidation relies on:

  • 1^1H NMR : Proton environments (e.g., cyclohexane protons at δ 1.37–1.70, aromatic signals at δ 7.44–8.87) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M + H]+^+ = 302.30 for C15_{15}H20_{20}N5_5O2_2) .
  • X-ray Diffraction : Resolve crystal packing and non-solvate forms critical for pharmacological stability .

Advanced: How does the spirocyclic structure influence bioactivity in drug development?

Methodological Answer:
The spirocyclic core enhances conformational rigidity, improving receptor binding selectivity. For example, the non-solvate crystal of a triazaspiro[5.5]undecane derivative exhibits antagonistic activity against chemokine receptors, attributed to its ability to mimic endogenous ligand conformations . Computational docking studies combined with X-ray crystallography (e.g., ) can validate structure-activity relationships (SARs) for inflammatory disease targets .

Advanced: How can researchers resolve contradictions in solubility data for spirocyclic compounds?

Methodological Answer:
Discrepancies in solubility (e.g., intrinsic solubility of 7.323E-02 g/L in ) may arise from polymorphic forms or measurement conditions (e.g., temperature, pH). Standardized protocols using shake-flask or HPLC-based methods under controlled pH (e.g., phosphate buffer) are recommended. For hygroscopic compounds, Karl Fischer titration should accompany solubility assays .

Basic: What safety protocols are recommended for handling this compound derivatives?

Methodological Answer:
Refer to safety data sheets (SDS) for specific derivatives. For example, 9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane requires industrial-grade PPE (gloves, goggles) and storage in inert atmospheres to prevent oxidation . Spill management includes neutralization with non-combustible absorbents and disposal via licensed waste handlers .

Advanced: How can derivatives be designed for selective 5-HT2B_{2B}2B​ receptor antagonism?

Methodological Answer:
Introducing substituents like cyclopropyl or aromatic groups (e.g., cyclopropyl(3-(2,4-diamino-1,3,5-triazaspiro[5.5]undeca-2,4-dien-1-yl)phenyl)methanone ) enhances selectivity. SAR studies show that electron-withdrawing groups on the phenyl ring improve binding affinity (Ki_i < 100 nM) by stabilizing π-π interactions with receptor pockets . In vitro assays (e.g., cAMP inhibition) validate target engagement .

Basic: What crystallization strategies yield pharmacologically stable forms?

Methodological Answer:
Non-solvate crystals, as patented in , are obtained via slow evaporation from aprotic solvents (e.g., acetonitrile). Polymorph screening using differential scanning calorimetry (DSC) and powder XRD identifies stable forms with high melting points (>200°C), ensuring scalability for preclinical studies .

Advanced: What multi-component reactions enable spirocyclic scaffold diversification?

Methodological Answer:
Three-component reactions (e.g., trimethoxybenzene, isobutyraldehyde, nitriles) in H2_2SO4_4 generate diverse 2-azaspiro[5.5]undecanes. Substituent effects are notable: electron-donating groups on aromatic rings accelerate spirocyclization (70–85% yields), while steric hindrance from bulky nitriles requires higher temperatures (80–100°C) .

Advanced: How do substituents on the spirocyclic core affect reactivity in radical reactions?

Methodological Answer:
Electron-rich substituents (e.g., methoxy groups) stabilize radical intermediates during sulfonation or arylations, as seen in . Kinetic studies using EPR spectroscopy reveal that para-substituted aryl groups reduce activation energy by 15–20 kJ/mol, favoring regioselective C–H functionalization .

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